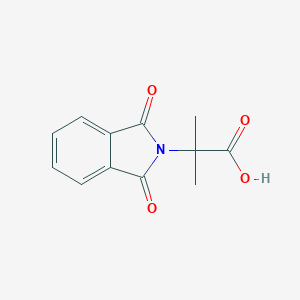
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid is a chemical compound with potential applications in various fields, including organic chemistry and medicinal chemistry. It is part of the isoindolone family, a group known for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid often involves fusion reactions. For example, a compound from the isoindolone family was synthesized by the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid (Csende, Jekő, & Porkoláb, 2011). This highlights a typical approach for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of isoindolone derivatives is characterized by various intermolecular interactions. These interactions include O-H...O, C-H...O, and C-H...π(arene) interactions, as observed in similar compounds (Gallagher & Brady, 2000). Such interactions play a crucial role in determining the physical and chemical properties of these molecules.
Chemical Reactions and Properties
Isoindolone derivatives participate in various chemical reactions due to their active functional groups. They have been used in multi-component reactions for the synthesis of complex molecules, illustrating their reactivity and versatility in organic synthesis (Shaabani et al., 2009).
科学的研究の応用
Metabolism and Toxicity Studies
Metabolism and toxicity studies of chemicals are crucial for understanding their effects on living organisms. For example, studies on 2-Methylpropene have shown its metabolic pathways and potential toxic effects, which are important for assessing the safety of chemicals used in various industries. These findings can be applied to similar compounds to predict their behavior and effects in biological systems (Cornet & Rogiers, 1997).
Environmental Impact and Remediation
Research on the environmental impact of chemicals, such as 2,4-D herbicide, highlights the importance of understanding the persistence and effects of chemical compounds in ecosystems. Scientometric reviews can help identify trends and gaps in the study of these impacts, guiding future research efforts and remediation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).
Green Chemistry and Sustainable Solvents
The development and application of sustainable solvents, like 2-Methyloxolane for the extraction of natural products, demonstrate the role of green chemistry in reducing the environmental footprint of chemical processes. This research can inform the selection of solvents and processes for studying and synthesizing complex molecules in an environmentally friendly manner (Rapinel et al., 2020).
Advanced Oxidation Processes for Water Treatment
The degradation of pharmaceuticals and personal care products in water through advanced oxidation processes is an area of significant research interest. Understanding the mechanisms and effectiveness of these processes can provide insights into the removal of complex organic molecules from the environment, ensuring water safety and quality (Qutob et al., 2022).
Safety And Hazards
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSIYHINNEBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

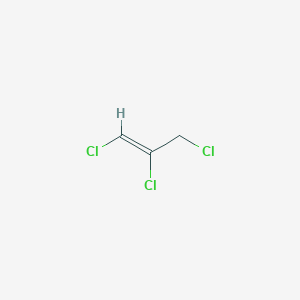
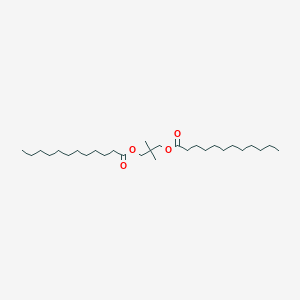

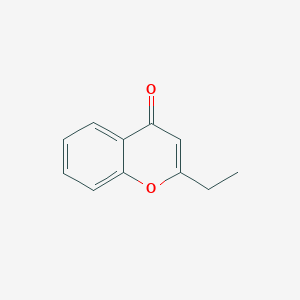

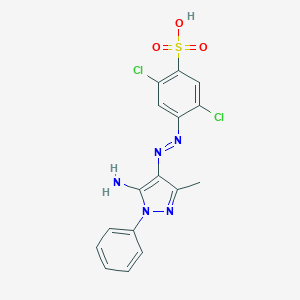
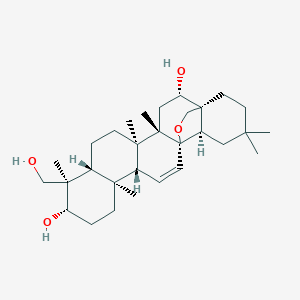
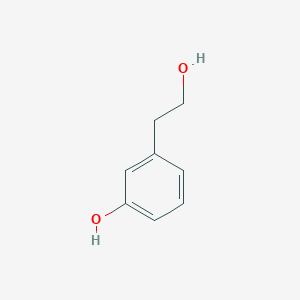

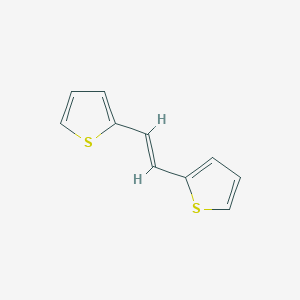
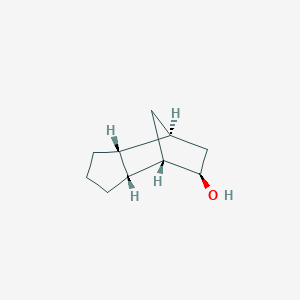
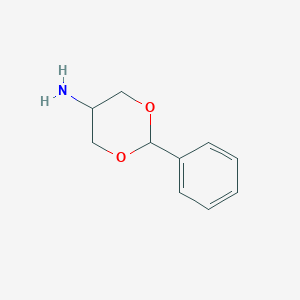
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
